3-fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

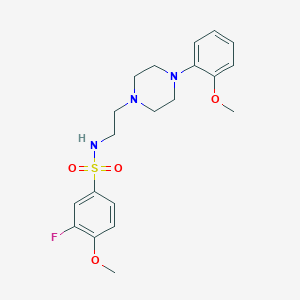

3-Fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core substituted with 3-fluoro and 4-methoxy groups. The sulfonamide nitrogen is linked to an ethyl-piperazine moiety bearing a 2-methoxyphenyl group. This compound shares structural motifs with several pharmacologically active analogs targeting serotonin (5-HT) receptors, dopamine receptors, and other CNS targets . Its design likely aims to optimize receptor binding through strategic substitutions on the benzene ring, piperazine, and linker regions. Below, we compare this compound with structurally and functionally related derivatives, focusing on receptor selectivity, substituent effects, and pharmacological profiles.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-19-8-7-16(15-17(19)21)29(25,26)22-9-10-23-11-13-24(14-12-23)18-5-3-4-6-20(18)28-2/h3-8,15,22H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJYADLIMDIGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, a compound with the CAS number 1049387-63-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHFNOS, with a molecular weight of 423.5 g/mol. Its structure includes a sulfonamide group, which is known for its role in antibacterial activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1049387-63-4 |

The biological activity of this compound primarily revolves around its interaction with various biological targets. Its sulfonamide moiety is believed to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial cell death. Additionally, the piperazine ring may enhance binding affinity to certain receptors, potentially affecting neurotransmitter systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bactericidal Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens range from 15.625 to 125 μM, indicating a strong bactericidal effect .

- Antibiofilm Activity : The compound demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentration (MBIC) values between 62.216 and 124.432 μg/mL . This suggests potential utility in treating chronic infections associated with biofilms.

Case Study 1: Efficacy Against MRSA

A study evaluated the efficacy of various compounds against MRSA biofilms, wherein this compound was noted to significantly inhibit biofilm formation at concentrations as low as 0.007 mg/mL . This highlights its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Selectivity for Dopamine Receptors

In another investigation focusing on dopamine receptor interactions, derivatives of the compound were synthesized and tested for selectivity towards dopamine D3 receptors over D2 receptors. Some derivatives exhibited over 1000-fold selectivity for D3 receptors, suggesting that modifications to the piperazine moiety can enhance receptor binding profiles .

Comparative Biological Activity

To better understand the biological activity of this compound relative to others in its class, a comparison table is provided below:

| Compound Name | MIC (μM) | Target Pathogen | Activity Type |

|---|---|---|---|

| This compound | 15.625 - 125 | Staphylococcus aureus | Bactericidal |

| Compound X (example) | <10 | Pseudomonas aeruginosa | Bactericidal |

| Compound Y (example) | >200 | Candida albicans | Fungistatic |

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Its structural components suggest activity in several biological pathways:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For instance, research has shown that derivatives containing piperazine and sulfonamide groups exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Neuropharmacology

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.

Anticancer Mechanism Analysis

A recent study evaluated the anticancer efficacy of related benzene sulfonamide derivatives, revealing that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis demonstrated a significant increase in sub-G1 phase cells after treatment, indicative of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Nacher-Luis et al., 2024 |

| Antimicrobial | Activity against S. aureus, E. coli | Comparative analysis findings |

| Neuropharmacological | Potential effects on serotonin receptors | Ongoing research |

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The target compound comprises:

- Piperazine moiety : The 2-methoxyphenyl group on piperazine is a common feature in 5-HT1A/5-HT6 receptor ligands, as methoxy groups modulate lipophilicity and π-π interactions .

- Linker : A two-carbon ethyl chain connects the sulfonamide to piperazine, balancing flexibility and rigidity for optimal receptor engagement.

Comparison with Similar Compounds

Piperazine Substituents and Receptor Selectivity

Variations in piperazine substituents significantly impact receptor selectivity:

- Key Insight : The 2-methoxyphenyl group on piperazine is strongly associated with 5-HT1A/5-HT6 activity . Shifting the methoxy group to the 4-position (as in ) may alter receptor selectivity due to changes in steric hindrance and hydrogen bonding.

Terminal Functional Group Variations

The terminal group (sulfonamide vs. carboxamide, benzamide, etc.) dictates receptor engagement:

- Key Insight: Sulfonamides (e.g., target compound, ’s 4j) often exhibit 5-HT6 antagonism, while carboxamides/isoindolinones (e.g., 18F-Mefway) favor 5-HT1A binding . The target’s sulfonamide may confer unique solubility or off-target effects compared to carboxamide derivatives.

Substituent Effects on the Benzenesulfonamide Core

Substituents on the benzene ring modulate receptor interactions:

- Key Insight : The 3-fluoro-4-methoxy pattern in the target compound may enhance binding to serotonin receptors compared to single-substituted analogs (e.g., ’s 4-methoxy derivative) by optimizing electrostatic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, sulfonamide coupling, and piperazine ring functionalization. Key steps include:

- Step 1 : Introduction of the methoxyphenyl group to the piperazine core via Buchwald-Hartwig amination (70–80°C, DMF, Pd catalyst) .

- Step 2 : Sulfonylation of the ethylenediamine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride (room temperature, dichloromethane, triethylamine as base) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature control during amination and stoichiometric precision in sulfonylation are essential to minimize byproducts.

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodology :

- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine CH at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 506.2) .

- X-ray Crystallography : Resolves stereochemical ambiguities; compare with analogs like N-(4-methoxyphenyl)benzenesulfonamide .

Q. What physicochemical properties are critical for its solubility and bioavailability?

- Key Properties :

- LogP : ~3.2 (calculated), indicating moderate lipophilicity .

- Aqueous Solubility : Enhanced by methoxy and sulfonamide groups (0.5–1.2 mg/mL in PBS pH 7.4) .

- Experimental Validation : Use shake-flask method for solubility profiling and PAMPA assays for permeability .

Advanced Research Questions

Q. How does the compound interact with serotonin receptors (e.g., 5-HT), and what structural features drive selectivity?

- Methodology :

- Binding Assays : Radioligand displacement using [H]WAY-100635 (K = 2.1 nM for 5-HT) .

- SAR Insights : Fluorine at position 3 enhances affinity, while the methoxyphenylpiperazine moiety dictates receptor subtype selectivity (e.g., 5-HT vs. α-adrenergic) .

- Data Contradictions : Resolve discrepancies in reported K values by standardizing assay conditions (e.g., membrane preparation, temperature).

Q. What metabolic pathways and pharmacokinetic challenges are associated with this compound?

- Findings :

- Metabolism : Hepatic CYP3A4-mediated oxidation of the piperazine ring produces N-oxide metabolites .

- Half-Life : In rats, brain clearance t = 41 min; blood t = 29 min .

- Optimization Strategies : Introduce deuterium at labile positions to prolong half-life or modify sulfonamide substituents to reduce CYP affinity .

Q. How can researchers resolve contradictions in reported in vivo efficacy across preclinical models?

- Methodology :

- Model Selection : Compare results in transgenic mice (e.g., 5-HT knockout) vs. wild-type to isolate target effects .

- Dose-Response Analysis : Use nonlinear regression to account for species-specific pharmacokinetics (e.g., higher plasma protein binding in rodents) .

Methodological Recommendations

- For Synthesis : Prioritize Pd-catalyzed amination for piperazine functionalization to reduce side reactions .

- For Binding Studies : Use cerebellum tissue as a negative control for 5-HT assays to improve signal-to-noise ratios .

- For PK/PD Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.